3-chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one 3-chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 2092529-89-8
VCID: VC3132572
InChI: InChI=1S/C11H9ClN2O2/c1-16-9-4-2-3-8(7-9)14-6-5-13-10(12)11(14)15/h2-7H,1H3
SMILES: COC1=CC=CC(=C1)N2C=CN=C(C2=O)Cl
Molecular Formula: C11H9ClN2O2
Molecular Weight: 236.65 g/mol

3-chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one

CAS No.: 2092529-89-8

Cat. No.: VC3132572

Molecular Formula: C11H9ClN2O2

Molecular Weight: 236.65 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one - 2092529-89-8

Specification

CAS No. 2092529-89-8
Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
IUPAC Name 3-chloro-1-(3-methoxyphenyl)pyrazin-2-one
Standard InChI InChI=1S/C11H9ClN2O2/c1-16-9-4-2-3-8(7-9)14-6-5-13-10(12)11(14)15/h2-7H,1H3
Standard InChI Key DPPRVXQSYNDQOX-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N2C=CN=C(C2=O)Cl
Canonical SMILES COC1=CC=CC(=C1)N2C=CN=C(C2=O)Cl

Introduction

Chemical Identity and Structural Characteristics

3-chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrazinone family. The molecular structure comprises a pyrazinone core with specific substitutions that define its chemical identity and properties.

Basic Information

The compound features a central pyrazinone ring with a chloro substituent at the 3-position and a 3-methoxyphenyl group attached to the nitrogen at position 1. This specific substitution pattern contributes to its unique chemical behavior and potential biological interactions.

Physicochemical Properties

The comprehensive physicochemical profile of 3-chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one provides essential information for researchers considering its applications in various domains. The compound has been characterized by several key parameters, as presented in Table 1.

Table 1: Physicochemical Properties of 3-chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one

PropertyValue
CAS Number2092529-89-8
Molecular FormulaC₁₁H₉ClN₂O₂
Molecular Weight236.65 g/mol
Standard InChIInChI=1S/C11H9ClN2O2/c1-16-9-4-2-3-8(7-9)14-6-5-13-10(12)11(14)15/h2-7H,1H3
Standard InChIKeyDPPRVXQSYNDQOX-UHFFFAOYSA-N
Canonical SMILESCOC1=CC=CC(=C1)N2C=CN=C(C2=O)Cl
PubChem Compound ID121199585

These fundamental properties highlight the compound's molecular composition and structural identifiers that distinguish it from related molecules .

Structural Representation

The molecular structure features a six-membered pyrazinone ring with a carbonyl group at the 2-position, a chlorine atom at the 3-position, and a 3-methoxyphenyl substituent attached to the nitrogen at position 1. This arrangement creates a planar heterocyclic system with specific electronic distribution that influences its chemical reactivity and potential biological interactions .

The 3-methoxyphenyl group introduces an additional functional element that can participate in hydrogen bonding and other intermolecular interactions, potentially enhancing the compound's affinity for biological targets. The presence of the methoxy group at the meta position of the phenyl ring creates distinct electronic and steric effects compared to ortho or para substitutions .

Synthetic Approaches

The synthesis of 3-chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one typically involves multi-step organic reactions with careful control of reaction conditions to achieve the desired substitution pattern.

Precursors and Intermediates

Structural Analogs and Related Compounds

Several structural analogs of 3-chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one have been reported, demonstrating the versatility of the pyrazinone scaffold for creating diverse chemical libraries.

Positional Isomers

A notable structural isomer is 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one, which differs only in the position of the methoxy group on the phenyl ring (ortho instead of meta). This subtle structural difference can significantly influence properties such as solubility, receptor binding, and metabolic stability.

Substitution Variants

More complex derivatives have also been described, including:

  • 1-(3-chlorophenyl)-3-{[(3-methoxyphenyl)methyl]amino}pyrazin-2(1H)-one, which features a more elaborate substitution pattern with a methoxyphenylmethylamino group at the 3-position and a chlorophenyl group at position 1 .

  • 5-chloro-1-(4-methoxybenzyl)-3-((4-methoxyphenyl)ethynyl)pyrazin-2(1H)-one, which incorporates an ethynyl linkage and additional methoxy substituents .

These structural variants illustrate the potential for developing a diverse array of compounds based on the pyrazinone core with tailored properties for specific applications.

Comparative Analysis

Table 2: Comparison of 3-chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one with Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
3-chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-oneC₁₁H₉ClN₂O₂236.65Reference compound
3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-oneC₁₁H₉ClN₂O₂236.65Methoxy group at ortho position
1-(3-chlorophenyl)-3-{[(3-methoxyphenyl)methyl]amino}pyrazin-2(1H)-oneC₁₈H₁₆ClN₃O₂341.8Different substitution pattern, higher molecular weight

This comparative analysis highlights how subtle structural modifications can maintain the same molecular formula and weight while potentially altering the compound's three-dimensional shape and functional properties .

Analytical Characterization

Comprehensive characterization of 3-chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one is essential for confirming its identity, purity, and structural features.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for assessing the purity of organic compounds like 3-chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one. These techniques can detect impurities and provide information about the compound's physicochemical properties such as polarity and lipophilicity .

Future Research Directions

The development of 3-chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one and related compounds presents several promising research opportunities that could expand our understanding of this molecular class.

Structure Optimization

Future research could focus on structural modifications of 3-chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one to optimize its properties for specific applications. This might involve:

  • Substitution of the chloro group with other halogens or functional groups

  • Modification of the methoxy position or replacement with other substituents

  • Introduction of additional functional groups to enhance specificity for biological targets

Such structure-activity relationship studies would provide valuable insights into the impact of specific structural features on the compound's properties and activities.

Biological Evaluation

Comprehensive biological screening of 3-chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one against various targets would elucidate its potential therapeutic applications. Such studies might include:

  • In vitro assessment of antimicrobial, anticancer, or anti-inflammatory activities

  • Enzymatic assays to identify potential inhibitory effects

  • Computational modeling to predict interactions with biological targets

  • Structure-based design of optimized derivatives for specific biological activities

These investigations would help position this compound within the broader landscape of bioactive heterocycles .

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